molecular formula C36H61N5O6 B13391480 C12 Nbd L-threo-sphingosine

C12 Nbd L-threo-sphingosine

Cat. No.: B13391480
M. Wt: 659.9 g/mol
InChI Key: SNOJCYCOPNIGIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12 Nbd L-threo-sphingosine typically involves the conjugation of L-threo-sphingosine with a dodecanoyl group and an NBD group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process . The synthetic route can be summarized as follows:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Conjugation: The dodecanoyl group is attached to the L-threo-sphingosine backbone.

    Introduction of NBD group: The NBD group is introduced through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

C12 Nbd L-threo-sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C12 Nbd L-threo-sphingosine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

    Biology: Employed in cell signaling studies to track sphingolipid metabolism and distribution.

    Medicine: Investigated for its potential role in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

C12 Nbd L-threo-sphingosine exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C12 Nbd L-threo-sphingosine is unique due to its longer dodecanoyl chain and the presence of the NBD group, which enhances its fluorescence properties. This makes it particularly useful for studying lipid dynamics and interactions in complex biological systems .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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